

Technical Support Center: (R)-2-Aminooctanoic Acid Impurity Characterization

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Compound of Interest

Compound Name: (R)-2-Aminooctanoic acid

CAS No.: 106819-03-8

Cat. No.: B554692

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Welcome to the technical support guide for the characterization of common impurities in synthetic **(R)-2-Aminooctanoic acid**. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with ensuring the purity of this critical chiral intermediate. Here, we provide in-depth, experience-based answers to common questions, troubleshooting guides for complex analytical issues, and validated protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) on Impurity Profiling

This section addresses the most common initial questions researchers face when beginning the analysis of a new batch of synthetic **(R)-2-Aminooctanoic acid**.

Q1: What are the primary categories of impurities I should expect in synthetically produced **(R)-2-Aminooctanoic acid**?

A1: Impurities in any active pharmaceutical ingredient (API) or intermediate are broadly classified based on their origin. For **(R)-2-Aminooctanoic acid**, you should anticipate

impurities from three main sources, as outlined by the International Council for Harmonisation (ICH) Q3A guidelines[1][2][3]:

- Organic Impurities: These are the most common and structurally related to the main compound. They include:
 - Starting Materials: Unreacted precursors, such as heptanal or 2-bromooctanoic acid, depending on the synthetic route.
 - By-products: Compounds formed from side reactions during synthesis. A classic example from a Strecker synthesis would be the over-hydrolysis or incomplete reaction of intermediates.[4]
 - Intermediates: Synthetic intermediates that were not fully converted to the final product.
 - Enantiomeric Impurity: The incorrect stereoisomer, (S)-2-Aminooctanoic acid, is a critical impurity that must be quantified.
- Inorganic Impurities: These stem from reagents and catalysts used in the manufacturing process. Examples include residual metals, filter aids, and inorganic salts.
- Residual Solvents: Organic or inorganic liquids used during synthesis or purification (e.g., methanol, ethanol, diethyl ether) that are not completely removed.

Q2: Why is the quantification of the (S)-enantiomer so critical?

A2: The seemingly minor difference between (R) and (S) enantiomers can lead to vastly different pharmacological and toxicological effects in biological systems.[5] The tragic case of thalidomide, where one enantiomer was therapeutic and the other was teratogenic, established the critical need for stringent control of chiral purity.[5] Regulatory agencies like the FDA and EMA require precise quantification of the unwanted enantiomer in any chiral drug substance. For this reason, developing a validated, enantioselective analytical method is not just a recommendation but a regulatory necessity.[6]

Q3: What are the typical regulatory reporting and identification thresholds for these impurities?

A3: The ICH Q3A(R2) guideline provides a framework for this.^{[1][7][8]} The thresholds are based on the maximum daily dose of the final drug product. Assuming a maximum daily dose of less than or equal to 2 grams/day, the following thresholds typically apply:

- Reporting Threshold: $\geq 0.05\%$. Any impurity at or above this level must be reported in regulatory filings.
- Identification Threshold: $\geq 0.10\%$. Impurities at or above this level must have their structures elucidated.
- Qualification Threshold: $\geq 0.15\%$. Impurities exceeding this level require a safety qualification, which involves gathering and evaluating data to establish their biological safety.^[7]

Threshold Type	Threshold (for $\leq 2\text{g/day}$ dose)	Required Action
Reporting	$\geq 0.05\%$	Report the presence of the impurity.
Identification	$\geq 0.10\%$	Determine the structure of the impurity.
Qualification	$\geq 0.15\%$	Provide data to justify the safety of the impurity.

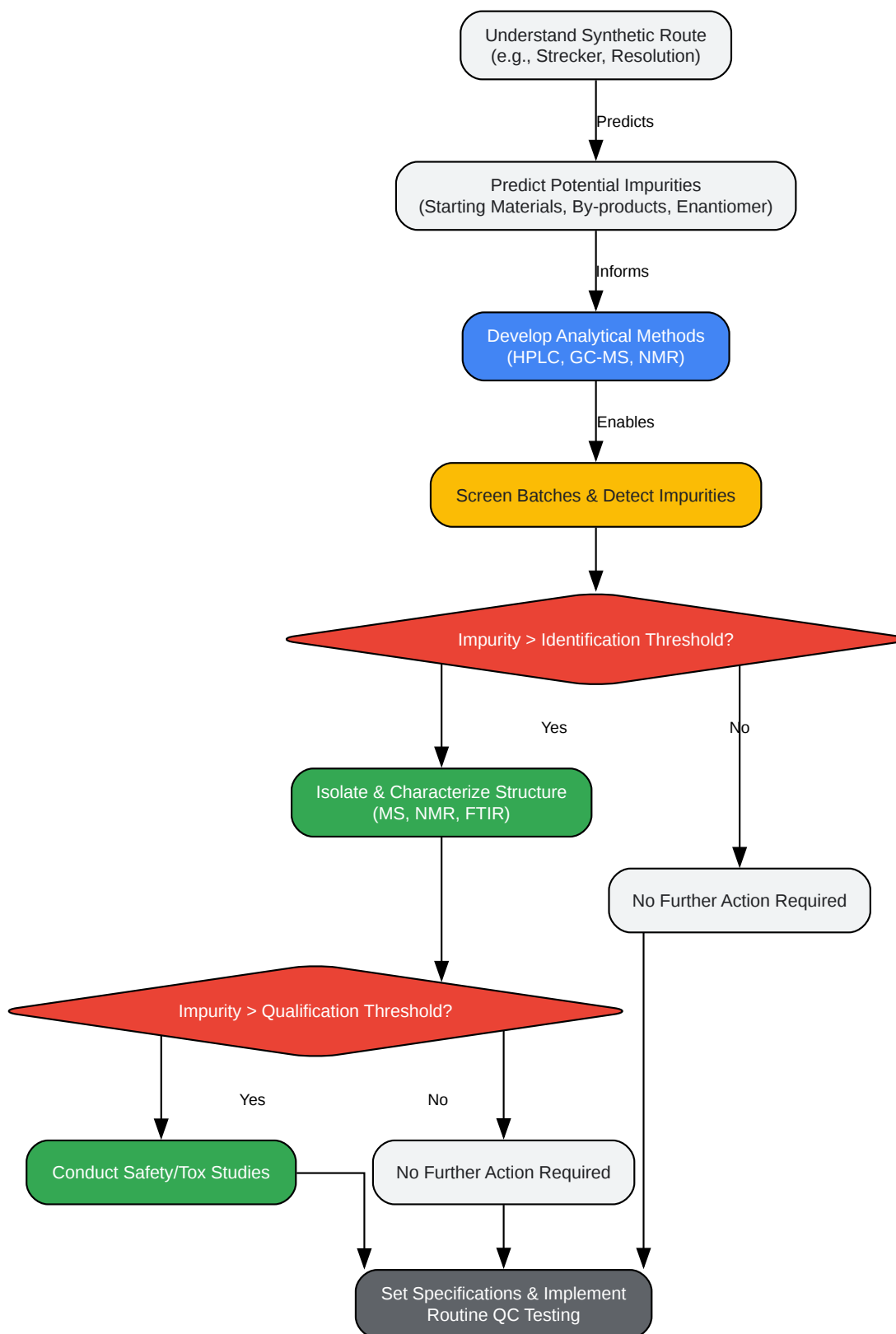
Table 1: ICH Q3A(R2) Impurity Thresholds.

Part 2: Analytical Troubleshooting & Strategy

Even with a clear understanding of potential impurities, analytical challenges are common. This section provides a question-and-answer guide to troubleshoot specific experimental issues.

Workflow for Impurity Identification

The logical flow for identifying and controlling impurities is a systematic process. It begins with understanding the synthesis and culminates in a validated control strategy.



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Caption: General workflow for impurity identification and control.

High-Performance Liquid Chromatography (HPLC) Guide

HPLC is the primary technique for both chiral and achiral purity analysis.[\[5\]](#)

Q: I am unable to separate the (R)- and (S)-enantiomers of 2-Aminooctanoic acid. What is the best starting point for chiral method development?

A: Direct separation of underivatized amino acid enantiomers is challenging but achievable with the right chiral stationary phase (CSP).[\[9\]](#)

- Expert Recommendation: Start with a macrocyclic glycopeptide-based CSP, such as one using teicoplanin (e.g., Astec CHIROBIOTIC T). These columns are specifically designed for separating polar, ionic compounds like amino acids in reversed-phase or polar organic modes.[\[9\]](#)
- Alternative CSPs: For derivatized amino acids (e.g., Fmoc-protected), polysaccharide-based columns like CHIRALPAK IA or IC often provide excellent resolution.[\[10\]](#)
- Mobile Phase Strategy: For a teicoplanin-based column, a simple mobile phase of Methanol/Water with a small amount of acid (e.g., 0.1% Formic Acid) is a robust starting point. The organic modifier concentration has a significant impact on retention and selectivity, often exhibiting a "U-shaped" retention profile, so it is critical to screen a wide range of concentrations.[\[9\]](#) A crown-ether based column (e.g., CROWNPAK CR(+)) with an acidic mobile phase (e.g., 0.05% perchloric acid) has also proven effective for similar amino acids. [\[11\]](#)[\[12\]](#)

Q: My achiral (reversed-phase) analysis shows a significant tailing peak for the main component. What causes this and how can I fix it?

A: Peak tailing for a basic compound like an amino acid on a standard C18 column is almost always due to secondary interactions between the protonated amine group and acidic residual silanols on the silica surface.

- Causality: At a typical acidic mobile phase pH (e.g., pH 2.5-4), the amino group is protonated (-NH₃⁺), making it highly basic. This positive charge interacts strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica backbone, causing peak tailing.

- Troubleshooting Steps:
 - Lower the Mobile Phase pH: Add a stronger acid like trifluoroacetic acid (TFA) at 0.1%. At a very low pH (~2), most surface silanols are protonated (Si-OH), minimizing the ionic interaction.
 - Add a Competing Base: Introduce a small amount of a competing amine, like triethylamine (TEA), into the mobile phase. The TEA will preferentially bind to the active silanol sites, shielding the analyte from these interactions.
 - Use a Modern Column: Employ an end-capped, high-purity silica column or a hybrid particle column (e.g., BEH) which has a much lower concentration of residual silanols.

Gas Chromatography-Mass Spectrometry (GC-MS) Guide

GC-MS is a powerful tool for identifying volatile or semi-volatile impurities but requires derivatization for non-volatile analytes like amino acids.

Q: **(R)-2-Aminooctanoic acid** is not volatile. What is the most reliable derivatization procedure for GC-MS analysis?

A: You must convert the polar -COOH and -NH₂ groups into non-polar, volatile moieties. Silylation is the most common and effective method.

- Expert Recommendation: Use N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). The resulting TBDMS derivatives are significantly more stable against hydrolysis compared to smaller TMS derivatives (from reagents like BSTFA), which is a major advantage.^[13] The derivatization reaction replaces the active hydrogens on both the amine and carboxylic acid groups.
- Alternative: A two-step process involving esterification of the carboxylic acid (e.g., with methanolic HCl) followed by acylation of the amine group (e.g., with pentafluoropropionic anhydride - PFPA) is also a robust method used for enantioselective GC analysis.^{[14][15]}

Derivatization Reagent	Advantages	Considerations
MTBSTFA	One-step reaction, highly stable derivatives, less moisture sensitive.[13]	Higher molecular weight may reduce volatility slightly.
BSTFA / MSTFA	Forms volatile by-products that elute early.[16][17]	Derivatives are highly sensitive to moisture; requires rigorously dry conditions.
Esterification + Acylation	Excellent for chiral GC separations on specific columns.[14][15]	Two-step process, more complex, potential for side reactions.

Table 2: Common GC-MS Derivatization Agents for Amino Acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy Guide

NMR is indispensable for unambiguous structure elucidation and can also be used to determine enantiomeric excess.

Q: How can I use ^1H NMR to determine the enantiomeric purity (e.g., % (S)-isomer)?

A: In a standard achiral solvent (like CDCl_3 or D_2O), the NMR spectra of (R)- and (S)-enantiomers are identical. To differentiate them, you must create a diastereomeric environment.
[18]

- Expert Recommendation: Use a Chiral Solvating Agent (CSA). CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with your analyte.[19] This interaction causes the corresponding protons in the (R)- and (S)-enantiomers to experience slightly different magnetic environments, leading to separate signals in the ^1H NMR spectrum.
- Choosing a CSA: For an analyte with a carboxylic acid and an amine, CSAs derived from other chiral amino acids or chiral alcohols are effective.[20][21][22] For example, adding an

enantiopure compound like (S)-1-(1-naphthyl)ethylamine to the NMR tube can induce splitting of the alpha-proton signal. The enantiomeric excess can then be calculated directly by integrating the two distinct signals.[20]

- Alternative (CDA): A Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride, can be used to form stable, covalent diastereomers. While highly effective, this requires an extra reaction step and purification, whereas a CSA is simply added to the NMR tube.[19]

Part 3: Standard Operating Protocol

Protocol: Chiral Purity of (R)-2-Aminooctanoic Acid by HPLC-UV

This protocol provides a starting point for developing a validated method for determining the enantiomeric excess.

- Instrumentation and Materials
 - HPLC system with UV detector
 - Chiral Column: Chiralpak® IC (or similar cellulose tris(3,5-dichlorophenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 μm
 - Mobile Phase A: n-Hexane
 - Mobile Phase B: 2-Propanol (IPA)
 - Mobile Phase Additive: Trifluoroacetic Acid (TFA)
 - Diluent: Mobile Phase
 - **(R)-2-Aminooctanoic acid** standard
 - (S)-2-Aminooctanoic acid standard (or racemic mixture)
- Chromatographic Conditions
 - Mobile Phase: 95:5 (v/v) n-Hexane : IPA + 0.1% TFA

- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection Wavelength: 210 nm
- Injection Volume: 10 µL
- Sample Preparation
 - Standard Solution (0.5 mg/mL): Accurately weigh about 5 mg of **(R)-2-Aminooctanoic acid** standard and dissolve in 10.0 mL of diluent.
 - Resolution Solution: Prepare a solution containing both the (R)- and (S)-enantiomers (or a racemic mixture) at approximately 0.5 mg/mL to confirm peak identification and resolution.
 - Test Sample Solution (0.5 mg/mL): Prepare the sample to be tested at the same concentration as the standard solution.
- System Suitability
 - Inject the Resolution Solution.
 - Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 1.5 .
 - Tailing Factor (T): The tailing factor for the **(R)-2-Aminooctanoic acid** peak should be ≤ 2.0 .
 - Relative Standard Deviation (RSD): Inject the Standard Solution six times. The RSD for the peak area should be $\leq 2.0\%$.
- Analysis & Calculation
 - Inject the diluent (blank), followed by the Standard Solution and the Test Sample Solution.
 - Identify the peaks for the (R)- and (S)-enantiomers based on the retention times from the Resolution Solution.

- Calculate the percentage of the (S)-enantiomer impurity in the test sample using the area percent method:

$$\% \text{ (S)-enantiomer} = [\text{Area(S)} / (\text{Area(R)} + \text{Area(S)})] \times 100$$

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